AE-3763
Overview
Description
AE-3763 is a peptide-based inhibitor of human neutrophil elastase, a serine protease involved in various inflammatory processes. This compound has shown potent inhibitory activity with an IC50 value of 29 nanomolar . This compound is known for its high solubility and stability in water, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AE-3763 involves multiple steps, starting with the reaction of N-(benzyloxycarbonyl)-L-valine with paraformaldehyde and p-toluenesulfonic acid to form an oxazolidinone intermediate. This intermediate is then treated with trimethyl trifluoromethylsilane and cesium fluoride in tetrahydrofuran to yield trifluoromethyloxazolidine. The oxazolidine ring is cleaved using zinc chloride and sodium borohydride in t-butyl methyl ether to obtain a protected aminoalcohol, which is subsequently deprotected using hydrogen over palladium hydroxide in ethyl acetate .
The aminoalcohol is then condensed with N-(benzyloxycarbonyl)-L-valyl-L-proline using EDC in dichloromethane to form a protected tripeptide analogue. This analogue is deprotected with hydrogen over palladium hydroxide in ethanol to yield the tripeptide analogue. The final condensation with an imidazolidinoneacetic acid derivative, followed by oxidation with Dess-Martin periodinane in dichloromethane, and deprotection with trifluoroacetic acid in dichloromethane, gives the target peptide analogue .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: AE-3763 primarily undergoes condensation reactions during its synthesis. The compound is stable under various conditions, and its primary reactivity is associated with its peptide bonds and functional groups.
Common Reagents and Conditions:
Condensation Reactions: EDC in dichloromethane
Deprotection Reactions: Hydrogen over palladium hydroxide in ethyl acetate or ethanol
Oxidation Reactions: Dess-Martin periodinane in dichloromethane
Cleavage Reactions: Zinc chloride and sodium borohydride in t-butyl methyl ether
Major Products: The major product formed from these reactions is the target peptide analogue, this compound, which is a potent inhibitor of human neutrophil elastase .
Scientific Research Applications
AE-3763 has been extensively studied for its potential therapeutic applications in treating inflammatory diseases. It has shown remarkable efficacy in animal models of elastase-induced lung hemorrhage and lipopolysaccharide-induced lung injury. Additionally, this compound has demonstrated significant improvements in survival rates in mouse models of fatal shock associated with multiple organ dysfunction .
In the field of respiratory diseases, this compound is believed to be useful for treating conditions such as acute respiratory distress syndrome, acute lung injury, and acute exacerbation of chronic obstructive pulmonary disease . Its high solubility and stability in water make it a suitable candidate for further development in clinical settings.
Mechanism of Action
AE-3763 exerts its effects by inhibiting human neutrophil elastase, a serine protease that plays a crucial role in inflammatory processes. By binding to the active site of the enzyme, this compound prevents the degradation of elastin and other extracellular matrix proteins, thereby reducing tissue damage and inflammation . This inhibition helps in mitigating the effects of diseases characterized by excessive elastase activity, such as chronic obstructive pulmonary disease and acute respiratory distress syndrome .
Comparison with Similar Compounds
- Sivelestat sodium tetrahydrate
- AEBSF hydrochloride
- PMSF
- Benzamidine hydrochloride
- KKI-5 acetate
Comparison: AE-3763 stands out due to its high solubility and stability in water, which are superior to many other elastase inhibitors. Additionally, its potent inhibitory activity and efficacy in animal models make it a unique and promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-[3-[2-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34F3N5O7/c1-12(2)17(19(35)23(24,25)26)28-20(36)14-6-5-7-31(14)21(37)18(13(3)4)27-15(32)10-29-8-9-30(22(29)38)11-16(33)34/h12-14,17-18H,5-11H2,1-4H3,(H,27,32)(H,28,36)(H,33,34)/t14-,17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQQXRRWRZFGDW-WBAXXEDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34F3N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
291778-77-3 | |
Record name | AE-3763 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291778773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AE-3763 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7YC3C4YFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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